An In-depth Technical Guide to the Stereoisomers of 2-Bromopentane: (R)-2-bromopentane and (S)-2-bromopentane
An In-depth Technical Guide to the Stereoisomers of 2-Bromopentane: (R)-2-bromopentane and (S)-2-bromopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-bromopentane: (R)-2-bromopentane and (S)-2-bromopentane. These chiral alkyl halides are pivotal building blocks in stereoselective synthesis, particularly within the pharmaceutical industry where enantiomeric purity is critical for therapeutic efficacy and safety. This document details their synthesis, physicochemical and spectroscopic properties, and key applications. Emphasis is placed on the stereospecific S(_N)2 reactions that govern their formation and subsequent transformations. Detailed experimental protocols for the synthesis of (S)-2-bromopentane and its utilization in the synthesis of (S)-pentobarbital are provided, alongside a discussion of the pharmacological relevance of chirality in drug action.
Introduction
2-Bromopentane is a chiral molecule existing as a pair of enantiomers, (R)-2-bromopentane and (S)-2-bromopentane, due to the presence of a stereocenter at the second carbon atom.[1] These enantiomers possess identical physical properties in an achiral environment, such as boiling point and density, but exhibit opposite optical rotations.[2] Their significance in organic synthesis, particularly in the development of new drugs, stems from their ability to introduce a specific stereocenter into a target molecule through stereospecific reactions like the S(_N)2 mechanism.[3][4] The precise control of stereochemistry is paramount in drug design, as different enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles.[3][4] This guide serves as a technical resource for researchers and professionals engaged in stereoselective synthesis and drug development.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of the 2-bromopentane enantiomers are summarized below. It is important to note that most physical properties are identical for both enantiomers, with the exception of optical activity. Spectroscopic data obtained in achiral solvents are also identical for both (R)- and (S)-2-bromopentane.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁Br | [5] |
| Molecular Weight | 151.04 g/mol | [5][6] |
| Boiling Point | 117.3 °C | [1][5] |
| Density | 1.208 g/mL at 20 °C | [5][7] |
| Flash Point | 20.6 °C | [1][5] |
| CAS Number (R)-2-bromopentane | 29117-44-0 | [1] |
| CAS Number (S)-2-bromopentane | 29882-58-4 | [1][5] |
Specific Optical Rotation ([α]
| (R)-enantiomer: +36.2° (neat) | [8] |
| (S)-enantiomer: -36.2° (neat) | [8] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-bromopentane.
¹H NMR (400 MHz, CDCl₃) [9]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.15 | Sextet | 1H | 6.8 | H-2 |
| 1.85 - 1.70 | Multiplet | 2H | - | H-3 |
| 1.70 | Doublet | 3H | 6.8 | H-1 |
| 1.55 - 1.40 | Multiplet | 2H | - | H-4 |
| 0.92 | Triplet | 3H | 7.4 | H-5 |
¹³C NMR (100 MHz, CDCl₃) [9]
| Chemical Shift (δ) ppm | Assignment |
| 54.5 | C-2 |
| 37.8 | C-3 |
| 25.8 | C-1 |
| 20.2 | C-4 |
| 13.8 | C-5 |
Infrared (IR) Spectroscopy (Neat) [9]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2965 | Strong | C-H stretch (alkane) |
| 2932 | Strong | C-H stretch (alkane) |
| 2874 | Strong | C-H stretch (alkane) |
| 1458 | Medium | C-H bend (methylene and methyl) |
| 1380 | Medium | C-H bend (methyl) |
| 650 | Strong | C-Br stretch |
Mass Spectrometry (MS) [9]
| m/z | Relative Intensity (%) | Assignment |
| 152 | 2.5 | [M+2]⁺ (presence of ⁸¹Br isotope) |
| 150 | 2.5 | [M]⁺ (molecular ion, presence of ⁷⁹Br isotope) |
| 71 | 100 | [C₅H₁₁]⁺ (loss of Br) |
Stereoselective Synthesis
The enantiomers of 2-bromopentane are most commonly synthesized from the corresponding enantiomers of 2-pentanol via a stereospecific S(_N)2 reaction. This method ensures a high degree of enantiomeric purity in the product, provided the starting alcohol is enantiomerically pure. The reaction with phosphorus tribromide (PBr₃) is a standard and effective method that proceeds with a clean inversion of stereochemistry.[5][10][11]
Synthesis of (S)-2-bromopentane from (R)-2-pentanol
The synthesis of (S)-2-bromopentane is achieved by treating (R)-2-pentanol with PBr₃. The hydroxyl group of the alcohol is a poor leaving group, but its reaction with PBr₃ converts it into a good leaving group, which is then displaced by a bromide ion in a backside attack, leading to an inversion of the stereochemical configuration.[10][12]
Caption: Stereospecific synthesis of (S)-2-bromopentane via an S(_N)2 reaction.
Synthesis of (R)-2-bromopentane from (S)-2-pentanol
Analogously, (R)-2-bromopentane can be synthesized from (S)-2-pentanol using the same S(_N)2 reaction with PBr₃, which also proceeds with inversion of configuration.[11][13]
Experimental Protocols
Synthesis of (S)-2-bromopentane from (R)-2-pentanol[5]
Materials:
-
(R)-2-pentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place (R)-2-pentanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide dropwise from the dropping funnel to the stirred solution of (R)-2-pentanol. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude (S)-2-bromopentane can be further purified by fractional distillation.
Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)[5]
The enantiomeric purity of the synthesized 2-bromopentane can be determined using chiral gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase temperature at a rate of 5 °C/min to 150 °C
-
Final Temperature: Hold at 150 °C for 5 minutes
-
-
Injector and Detector Temperature: 250 °C
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified 2-bromopentane in a suitable solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.
Applications in Drug Development: Synthesis of (S)-Pentobarbital
(S)-2-bromopentane is a valuable chiral building block for the synthesis of various pharmaceutical compounds.[3][4] A notable example is the synthesis of the sedative-hypnotic drug, (S)-pentobarbital. The pharmacological activity of pentobarbital resides primarily in the (S)-enantiomer, which is more potent in enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3]
The synthesis involves a stereospecific alkylation of diethyl ethylmalonate with (S)-2-bromopentane via an S(_N)2 reaction, followed by condensation with urea to form the barbiturate ring.[3][14]
Caption: Workflow for the stereoselective synthesis of (S)-pentobarbital.
Experimental Protocol: Synthesis of (S)-Pentobarbital[3]
Part 1: Stereospecific Alkylation
-
In a flame-dried, three-necked round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.
-
To the stirred solution, add diethyl ethylmalonate dropwise at room temperature.
-
Following this, add (S)-2-bromopentane dropwise.
-
Heat the reaction mixture to reflux for 12-18 hours.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Work up the residue by adding distilled water and extracting with diethyl ether.
-
Wash the combined organic layers, dry, and concentrate to obtain diethyl ethyl-((S)-1-methylbutyl)malonate.
Part 2: Condensation/Cyclization
-
In a separate flame-dried flask, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add the diethyl ethyl-((S)-1-methylbutyl)malonate from Part 1 and urea.
-
Heat the mixture to reflux for 8-12 hours.
-
After the reaction, distill off the excess ethanol.
-
Dissolve the residue in warm water and decolorize with activated carbon.
-
Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate (S)-pentobarbital.
-
Cool the mixture in an ice bath to complete the precipitation, then collect the product by filtration.
Signaling Pathway: Mechanism of Action of Pentobarbital
Pentobarbital exerts its sedative and hypnotic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][15][16] It binds to the GABA-A receptor, a ligand-gated ion channel, at a site distinct from the GABA binding site.[17] This binding increases the duration of the chloride channel opening when GABA binds, leading to an increased influx of chloride ions into the neuron.[1][4] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a depressant effect on the central nervous system.[1][4]
Caption: Simplified signaling pathway of GABA-A receptor potentiation by pentobarbital.
Conclusion
(R)- and (S)-2-bromopentane are indispensable chiral synthons in modern organic chemistry and drug development. Their utility is primarily derived from their participation in stereospecific S(_N)2 reactions, which allow for the precise installation of a stereocenter with a predictable outcome. This technical guide has provided a detailed overview of their synthesis, properties, and a key application in the stereoselective synthesis of (S)-pentobarbital. The experimental protocols and diagrams presented herein offer a practical framework for researchers and scientists to produce, analyze, and utilize these important chiral building blocks in their synthetic endeavors. The continued exploration of the reactivity of such chiral molecules will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
- 1. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 11. homework.study.com [homework.study.com]
- 12. orgosolver.com [orgosolver.com]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. benchchem.com [benchchem.com]
- 15. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 16. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pentobarbital - Wikipedia [en.wikipedia.org]
